molecular formula C9H10OS2 B14062004 1-(3,5-Dimercaptophenyl)propan-1-one

1-(3,5-Dimercaptophenyl)propan-1-one

Cat. No.: B14062004
M. Wt: 198.3 g/mol
InChI Key: SIXHWDCJDLTKPF-UHFFFAOYSA-N
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Description

1-(3,5-Dimercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS2 and a molecular weight of 198.31 g/mol It is characterized by the presence of two mercapto groups (-SH) attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

The synthesis of 1-(3,5-Dimercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimercaptophenylacetic acid with a suitable reagent to form the desired propanone derivative . The reaction conditions typically include the use of a solvent such as ethanol or methanol, and a catalyst like sulfuric acid to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,5-Dimercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,5-Dimercaptophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimercaptophenyl)propan-1-one involves its interaction with molecular targets through its mercapto groups. These groups can form covalent bonds with metal ions or other electrophilic centers, thereby modulating the activity of enzymes or other proteins. The pathways involved may include redox reactions and thiol-disulfide exchange processes .

Comparison with Similar Compounds

1-(3,5-Dimercaptophenyl)propan-1-one can be compared with other similar compounds such as:

    1-(3,5-Dimercaptophenyl)ethanone: Similar structure but with an ethanone moiety instead of propanone.

    1-(3,5-Dimercaptophenyl)butan-1-one: Similar structure but with a butanone moiety.

    3,5-Dimercaptophenylacetic acid:

Properties

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

1-[3,5-bis(sulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C9H10OS2/c1-2-9(10)6-3-7(11)5-8(12)4-6/h3-5,11-12H,2H2,1H3

InChI Key

SIXHWDCJDLTKPF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)S)S

Origin of Product

United States

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